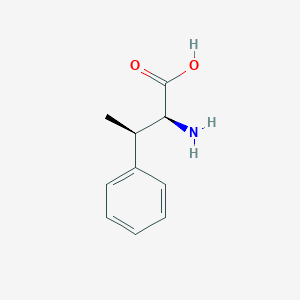

(2S,3R)-2-amino-3-phenylbutanoic acid

Description

Overview of Stereochemically Defined Non-Natural Amino Acids in Chemical Research

Non-natural amino acids, also known as unnatural or non-canonical amino acids (UAAs), are amino acids that are not among the 20 genetically coded proteinogenic amino acids. researchgate.netnih.gov These compounds are of significant importance in medicinal chemistry, drug discovery, and materials science. rsc.org Due to their vast structural diversity and functional versatility, they are widely utilized as chiral building blocks, molecular scaffolds for constructing combinatorial libraries, and as molecular probes to better understand biological systems. researchgate.net

A crucial aspect of UAA chemistry is stereochemistry—the specific three-dimensional arrangement of atoms. gusc.lv Most amino acids (except glycine) are chiral at their α-carbon, existing as L- and D-enantiomers. libretexts.org Natural proteins in virtually all living organisms are composed of L-amino acids. libretexts.org The introduction of UAAs with defined stereochemistry allows for the precise manipulation of molecular architecture. Stereochemically defined UAAs, particularly those with multiple chiral centers, can enforce specific conformations (e.g., β-turns in peptides), enhance resistance to proteolytic degradation, and modulate biological activity. nih.gov Consequently, the development of asymmetric synthesis methods to produce stereochemically pure UAAs is a major focus of contemporary chemical research. rsc.orgnih.govrsc.org These methods enable access to tailor-made amino acids that are indispensable components in the development of new pharmaceuticals and bioactive materials. researchgate.netnih.gov

Rationale for Research Focus on (2S,3R)-2-amino-3-phenylbutanoic acid

The research interest in this compound, a specific stereoisomer of β-methylphenylalanine, stems from its utility as a conformationally constrained building block in synthetic chemistry. The presence of two adjacent stereocenters (at the α and β carbons) fixes the relative orientation of the amino group, the carboxylic acid, the phenyl ring, and the β-methyl group. This defined spatial arrangement is highly valuable in the design of peptidomimetics and other bioactive molecules where a specific three-dimensional structure is essential for function.

Incorporating constrained amino acids like this one into peptide chains can induce specific secondary structures and improve stability against enzymatic degradation. While research on this specific isomer is highly specialized, the broader class of β-substituted amino acids is known to be important in the synthesis of pharmaceutical intermediates. For example, structurally similar compounds like (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid serve as chiral building blocks for constructing complex molecules with high stereoselectivity, including protease inhibitors used as antiviral and anticancer agents. myskinrecipes.comjst.go.jpjst.go.jpresearchgate.net The rationale for studying this compound is thus linked to its potential as a key component in the asymmetric synthesis of complex, biologically active compounds where precise control over stereochemistry is paramount.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (2S)-2-amino-3-phenylbutanoic acid (isomer mixture) | 2260-12-0 | C10H13NO2 | 179.22 |

| (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid | 145432-51-5 | C15H21NO4 | 279.34 |

Historical Context of α-Branched Phenyl-Containing Amino Acid Analogues in Synthetic Chemistry

The synthesis of amino acid analogues containing phenyl groups and branching on the side chain has a rich history intertwined with the development of synthetic organic chemistry. Early efforts to create β-phenylalanine derivatives utilized methods like the Rodionow-Johnson reaction, which involved the condensation of malonic acid with benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate. nih.gov However, these early methods often lacked stereocontrol, producing mixtures of isomers.

The pursuit of stereochemically pure compounds drove the evolution of asymmetric synthesis. The development of chiral auxiliaries and catalysts allowed for greater control over the formation of specific stereoisomers. For α-branched analogues like α-methyl-phenylalanine, research has focused on methods that can selectively create the desired stereocenter at the α-carbon. nih.gov Such analogues are of interest because the α-substituent can sterically shield the adjacent peptide bond from enzymatic cleavage, thus increasing the metabolic stability of peptides containing them. nih.gov The synthesis of β-branched analogues like this compound presents an even greater challenge, requiring simultaneous control over two adjacent stereocenters. Modern synthetic strategies, including diastereoselective alkylations and additions to chiral imines, have been developed to meet this challenge, providing access to these valuable and structurally complex building blocks for medicinal chemistry. nih.govscielo.br

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-APPZFPTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 2s,3r 2 Amino 3 Phenylbutanoic Acid

De Novo Asymmetric Synthesis Strategies

De novo strategies construct the molecule from achiral or prochiral precursors, introducing the necessary chirality through substrate, reagent, or catalyst control. These methods are highly valued for their efficiency and stereoselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been effectively applied to the synthesis of β-amino acids.

One notable approach involves the use of chiral glycine (B1666218) equivalents. For instance, a synthesis of (2S,3R)-[3-²H,¹⁵N]-Phenylalanine, an isotopically labeled analog, utilized ¹⁵N-labeled 8-phenylmenthylhippurate as a chiral glycine template. doi.org The key step was the diastereoselective alkylation of this template with (S)-(+)-benzyl-α-d-mesylate. doi.org This reaction proceeded with high diastereoselectivity at the α-carbon (92% de) and moderate selectivity at the β-carbon (74% de), successfully establishing the required (2S,3R) configuration. doi.org The nature of the electrophile was found to be critical in determining the stereochemical outcome at the β-carbon. doi.org

Other widely used auxiliaries in asymmetric synthesis that are applied to create contiguous stereocenters include oxazolidinones (popularized by Evans) and camphorsultams. wikipedia.org These are typically acylated and then subjected to stereoselective enolate alkylation or aldol (B89426) reactions to form the desired C-C bonds with high diastereocontrol. wikipedia.org For example, camphorsultam has been noted for its high (2S,3R) selectivity in certain reactions. wikipedia.org

Table 1: Chiral Auxiliary-Mediated Synthesis of a (2S,3R)-Phenylalanine Analog

| Chiral Auxiliary | Substrate | Key Reaction | Diastereomeric Excess (de) | Reference |

|---|

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful tool for stereoselective synthesis. rsc.org This can be broadly divided into organocatalysis and metal-based catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org For the synthesis of β-amino acids, key organocatalytic reactions include the Mannich reaction and conjugate additions. rsc.org The asymmetric Mannich reaction, for example, involves the addition of an enolate or enol equivalent to an imine, creating a C-C and a C-N bond and setting two stereocenters in a single step. Chiral Brønsted acids or bases are often employed to control the facial selectivity of the reaction, leading to high enantio- and diastereoselectivity. rsc.org

Similarly, the conjugate addition of nitrogen nucleophiles or carbon nucleophiles (followed by functional group manipulation) to α,β-unsaturated carbonyl compounds is a cornerstone for β-amino acid synthesis. rsc.org Chiral phase-transfer catalysts, Lewis bases, or Brønsted acids can be used to achieve high levels of stereocontrol in these transformations. rsc.org

Transition metal catalysis offers highly efficient and selective routes to chiral molecules. A prominent method for accessing β-amino acids is the asymmetric hydrogenation of β-enamido esters or β-keto esters. rsc.orgnih.gov Ruthenium- and rhodium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands like BINAP, are highly effective for these reductions. internationaljournalssrg.orginternationaljournalssrg.org

For example, the synthesis of a core component of protease inhibitors, (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, utilized an asymmetric hydrogenation of a β-keto ester as the key step. internationaljournalssrg.orginternationaljournalssrg.org The reaction, catalyzed by a Ru-(R)-BINAP complex, proceeded with high yield and stereoselectivity, demonstrating the power of this method to set adjacent stereocenters. internationaljournalssrg.org By selecting the appropriate enantiomer of the BINAP ligand and substrate, specific diastereomers can be targeted. The hydrogenation of a tetrasubstituted olefin using a rhodium catalyst and a Josiphos ligand is another powerful strategy that allows for full control over two vicinal stereogenic centers, achieving enantioselectivities up to 99% ee. researchgate.net

Table 2: Example of Metal-Catalyzed Asymmetric Hydrogenation for a Related Structure

| Catalyst System | Substrate Type | Product Configuration | Yield | Reference |

|---|---|---|---|---|

| Ru-(R)-BINAP | α-chloro-β-ketoester | (2S,3R)-chloro-hydroxy ester | 95% | internationaljournalssrg.org |

Enzymatic Synthesis and Biocatalytic Routes to (2S,3R)-2-amino-3-phenylbutanoic acid

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild reaction conditions. rsc.orgnih.gov For β-amino acid synthesis, key enzyme classes include ammonia (B1221849) lyases, aminotransferases, and dehydrogenases. nih.govacs.orgnih.gov

Phenylalanine ammonia lyases (PALs) natively catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.gov The reverse reaction, the asymmetric addition of ammonia to a cinnamic acid derivative, can be harnessed to form β-phenylalanine derivatives. nih.gov By using a substituted cinnamate (B1238496) as a substrate, this method can provide direct access to the β-amino acid scaffold.

Aminotransferases (ATAs), or transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govresearchgate.net The asymmetric synthesis of β-amino acids can be achieved by using a prochiral β-keto acid as the substrate. nih.govresearchgate.net This approach allows for the direct formation of the chiral amine with high enantiomeric purity, with a theoretical yield of 100%. nih.gov

Furthermore, enzyme engineering and directed evolution are powerful tools to alter and improve the natural activity of enzymes. nih.govnih.gov For example, a 3,5-diaminohexanoate (B231605) dehydrogenase has been successfully engineered into a β-amino acid dehydrogenase (β-AADH). acs.org This engineered enzyme catalyzed the direct reductive amination of β-keto acids to produce various β-amino acids, including (R)-β-phenylalanine, with high conversion and selectivity, representing a novel route for their synthesis. acs.org

Table 3: Biocatalytic Approaches to β-Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric hydroamination | α,β-Unsaturated carboxylic acid | Direct C-N bond formation on a prochiral substrate | nih.gov |

| Aminotransferase (ATA) | Asymmetric transamination | β-Keto acid | High enantioselectivity; 100% theoretical yield | nih.govresearchgate.net |

Whole-Cell Biotransformations

Whole-cell biotransformation harnesses the enzymatic machinery of living microorganisms to perform complex chemical reactions, offering a green and efficient alternative to traditional chemical synthesis. researchgate.net This approach is particularly advantageous for multi-step syntheses, as it obviates the need for isolating and purifying intermediate products and enzymes.

Engineered microbes, typically Escherichia coli or yeast strains, can be developed to produce specific non-canonical amino acids from simple, readily available precursors. For instance, a single engineered E. coli strain can be constructed to express a cascade of enzymes required for synthesis. nih.gov A common strategy involves expressing a dehydrogenase for the creation of a keto acid intermediate and a transaminase for the subsequent stereoselective amination. nih.govnih.gov The productivity of such systems can be optimized by fine-tuning the expression levels of the involved enzymes to prevent the accumulation of inhibitory intermediates and to maximize the metabolic flux towards the desired product. nih.gov

In a model system for producing L-2-aminobutyric acid (L-2-ABA), a single-cell biocatalyst was developed by co-expressing a threonine deaminase, an engineered leucine (B10760876) dehydrogenase, and a formate (B1220265) dehydrogenase for cofactor regeneration. nih.gov This engineered system successfully converted L-threonine into L-2-ABA with a high molar conversion rate and productivity, demonstrating the potential of this strategy for industrial-scale production. nih.gov A similar platform could be envisioned for this compound, starting from precursors like aryl aldehydes or carboxylic acids and utilizing engineered metabolic pathways that incorporate enzymes capable of installing the required stereochemistry. biorxiv.org

Table 1: Example of Whole-Cell Biotransformation for Amino Acid Production Note: This table illustrates a representative system for a related amino acid, highlighting the potential of the methodology.

| Precursor | Microorganism | Key Enzymes Expressed | Product | Molar Conversion | Productivity |

| L-Threonine | E. coli BL21 | Threonine deaminase, Leucine Dehydrogenase (mutant), Formate Dehydrogenase | L-2-aminobutyric acid | 95% | 5.04 g·L⁻¹·h⁻¹ |

Chiral Pool Synthesis Approaches Utilizing Pre-Existing Chiral Precursors

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach leverages the pre-existing stereocenters of molecules from nature, such as amino acids, sugars, and terpenes, to construct complex chiral targets, thereby avoiding the need for asymmetric induction or resolution steps. wikipedia.organkara.edu.tr

Naturally occurring α-amino acids are prominent members of the chiral pool and serve as versatile precursors for the synthesis of more complex amino acid derivatives. mdpi.com L-phenylalanine, for example, is an ideal starting material for synthesizing β-phenylalanine derivatives. nih.gov The synthesis can be designed to either retain the original stereocenter or to use its configuration to direct the formation of new stereocenters.

One documented approach begins with L-phenylalanine or L-tryptophan to synthesize orthogonally protected β,γ-diamino acids. nih.gov The synthetic sequence involves transforming the α-amino acid into a β-amino ester, which can then be further elaborated. The key is to control the stereochemistry at the newly formed C3 center relative to the existing C2 center derived from the starting amino acid. Diastereoselective reactions, such as aldol reactions or conjugate additions to derivatives of the starting amino acid, are commonly employed to achieve this control. researchgate.net For example, the stereoselective formation of a threo-β-methoxyphenylalanine derivative has been achieved via an aldol reaction using a chiral glycine enolate derived from an amino acid. researchgate.net

Table 2: Common Chiral Pool Precursors for Amino Acid Synthesis

| Precursor Class | Specific Examples | Target Structures |

| Amino Acids | L-Phenylalanine, L-Tryptophan, L-Serine | β-amino acids, γ-amino acids, complex alkaloids |

| Hydroxy Acids | L-Malic acid, L-Lactic acid, Tartaric acid | Polyketides, chiral building blocks |

| Sugars | L-Ribose, Glucose | Polyhydroxylated compounds, complex natural products |

Resolution Techniques for Enantiomeric and Diastereomeric Mixtures of Phenylbutanoic Acid Derivatives

Resolution is a cornerstone technique for separating stereoisomers from a mixture. When a synthesis produces a mixture of enantiomers or diastereomers, resolution can be employed to isolate the desired isomer, such as this compound.

A primary method for resolution is the crystallization of diastereomeric salts. wikipedia.org This process involves reacting a racemic mixture of an acid or a base with an enantiomerically pure resolving agent (a chiral base or acid, respectively). pharmtech.com This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. pharmtech.com By exploiting these solubility differences, one diastereomer can be selectively crystallized from the solution. The purified diastereomeric salt is then treated to remove the resolving agent, yielding the enantiomerically pure target compound. wikipedia.org

For resolving mixtures of phenylbutanoic acid derivatives, chiral amino alcohols derived from natural amino acids have proven effective. researchgate.net A study on the resolution of 2-phenylbutyric acid demonstrated high efficiency using resolving agents derived from phenylglycine and phenylalanine. researchgate.net The choice of solvent and crystallization conditions is critical for achieving high separation efficiency. veranova.com

Enzymatic resolution offers a powerful alternative to classical chemical methods. researchgate.net Lipases are commonly used for the kinetic resolution of racemic esters of amino acids. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. The result is a mixture of the unreacted ester enantiomer and the hydrolyzed acid enantiomer, which can be easily separated. For example, Amano lipase (B570770) PS from Burkholderia cepacia has been successfully used for the kinetic resolution of racemic β-phenylalanine esters. researchgate.net

Table 3: Selected Chiral Resolving Agents and Methods for Phenylalkanoic Acid Derivatives

| Resolution Method | Racemic Substrate | Resolving Agent / Enzyme | Separated Isomers | Key Finding |

| Diastereomeric Salt Crystallization | 2-Phenylbutyric acid | Phenylglycine-derived amino alcohols | (R)- and (S)-2-Phenylbutyric acid | High resolution efficiency (S-values ~0.9) achieved. researchgate.net |

| Diastereomeric Salt Crystallization | Racemic Amines/Acids | (+)-Tartaric acid, (S)-Mandelic acid | Enantiomers of acids/bases | A general and widely used classical resolution technique. wikipedia.orgnih.gov |

| Enzymatic Kinetic Resolution | Racemic ethyl β-phenylalaninate | Amano Lipase PS (Burkholderia cepacia) | (S)-ethyl β-phenylalaninate and (R)-β-phenylalanine | Efficient separation of enantiomers via selective hydrolysis. researchgate.net |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity and efficiency of biocatalysis to create streamlined and effective synthetic routes. This approach is particularly well-suited for the production of optically pure β-amino acids. nih.gov

A powerful chemoenzymatic strategy for β-amino acids involves the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with excellent stereoselectivity. rsc.org The synthesis can be performed as an asymmetric synthesis starting from a prochiral β-keto acid or as a kinetic resolution of a racemic β-amino acid. nih.govresearchgate.net

For asymmetric synthesis, a key challenge is the instability of the required β-keto acid substrates, which are prone to decarboxylation. researchgate.net A chemoenzymatic cascade can circumvent this problem. The process starts with a stable β-keto ester, which is first hydrolyzed in situ by a lipase to generate the transient β-keto acid. A transaminase present in the same pot then immediately converts the β-keto acid into the desired β-amino acid. researchgate.netmdpi.com This one-pot, two-enzyme cascade prevents the accumulation of the unstable intermediate, leading to high yields of the enantiomerically pure product. rsc.org The thermodynamic equilibrium of the transamination step, which can be unfavorable, can be shifted towards product formation by using strategies such as in situ product removal. For example, coupling the reaction with a pyruvate (B1213749) decarboxylase (PDC) can remove the pyruvate by-product, driving the reaction to completion. mdpi.com

Table 4: Chemoenzymatic Cascade for the Synthesis of Aromatic β-Amino Acids

| Step | Reaction | Catalyst | Purpose |

| 1 (Enzymatic) | β-keto ester → β-keto acid | Lipase | Generation of the unstable amino acceptor in situ. researchgate.net |

| 2 (Enzymatic) | β-keto acid + Amino Donor → β-amino acid + Keto by-product | Transaminase (TA) | Stereoselective amination to form the chiral product. mdpi.com |

| 3 (Optional, Enzymatic) | Pyruvate (by-product) → Acetaldehyde + CO₂ | Pyruvate Decarboxylase (PDC) | Removal of by-product to shift reaction equilibrium. mdpi.com |

Chemical Modifications and Derivatization Strategies for 2s,3r 2 Amino 3 Phenylbutanoic Acid

Side Chain Functionalization at the Phenyl Moiety

The phenyl ring of (2S,3R)-2-amino-3-phenylbutanoic acid is a prime target for modification to introduce new functionalities, modulate steric and electronic properties, and attach probes or labels. Such modifications typically require prior protection of the α-amino and carboxylic acid groups to prevent unwanted side reactions.

Aromatic Substitution Reactions

The phenyl ring can undergo electrophilic aromatic substitution (SEAr) reactions to introduce a variety of substituents. wikipedia.orgmasterorganicchemistry.com The existing alkyl side chain is an ortho-, para-directing group, meaning that incoming electrophiles will predominantly add to the positions ortho (C2' and C6') or para (C4') to the side chain. wikipedia.org The rate of these reactions is influenced by the nature of the substituent groups already present on the benzene (B151609) ring. wikipedia.org

Common electrophilic aromatic substitution reactions applicable to the protected amino acid include:

Halogenation: Introduction of bromine, chlorine, or iodine can be achieved using the respective halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.orglibretexts.org This reaction provides a handle for further cross-coupling reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, typically at the para position due to sterics. The nitro group can subsequently be reduced to an amino (-NH₂) group, which opens up a wide range of further derivatization possibilities.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by strong Lewis acids like AlCl₃, allow for the introduction of acyl or alkyl groups. wikipedia.org Acylation with an acyl chloride or anhydride, followed by reduction, is a common way to add alkyl chains to the ring.

These modifications are summarized in the table below.

| Reaction | Reagents | Typical Position | Resulting Functional Group |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho, para | -Br, -Cl |

| Nitration | HNO₃/H₂SO₄ | para | -NO₂ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | para | -C(O)R |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | ortho, para | -R |

Orthogonal Protecting Group Strategies for Side Chain Diversification

Orthogonal protecting groups are essential for the selective modification of a molecule with multiple reactive sites. iris-biotech.de In the context of this compound, this strategy becomes crucial after a functional group has been installed on the phenyl side chain. For example, if a nitro group is introduced and subsequently reduced to an amine, this new side-chain amine must be protected with a group that can be removed without affecting the protecting groups on the α-amino and carboxyl termini. nih.gov

A typical orthogonal protection scheme might involve:

α-Amino Group Protection: Using a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) or an acid-labile group like tert-butoxycarbonyl (Boc). iris-biotech.de

Carboxylic Acid Protection: Often protected as an ester, such as a methyl or benzyl (B1604629) ester, which can be removed by saponification or hydrogenolysis, respectively.

Side-Chain Functional Group Protection: If an amino group is present on the phenyl ring, it could be protected with an allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, or a benzyloxycarbonyl (Z) group, removed by hydrogenolysis. ub.edu

This strategy allows for the selective deprotection and reaction at each site. For instance, the Alloc group on the side chain can be removed to allow for modification, while the Fmoc and ester groups remain intact. ub.edu This approach is fundamental in solid-phase peptide synthesis (SPPS) for creating complex peptides with site-specifically modified residues. iris-biotech.de

Modifications at the α-Amino Group

The α-amino group is a key site for modification, enabling the elongation of peptide chains and the introduction of various substituents that can influence the molecule's biological properties, such as proteolytic stability and membrane permeability. monash.edunih.gov

N-Alkylation and N-Acylation Reactions

N-Acylation is the process of adding an acyl group to the nitrogen atom. This is a fundamental reaction in peptide synthesis, where the Boc or Fmoc protecting groups are installed via acylation. Beyond protection, acylation with various carboxylic acids (using their activated forms like acid chlorides or anhydrides) can produce a wide range of N-acyl amino acid derivatives. frontiersin.orgscience.gov For example, N-acetylation is a common modification observed in biological systems. frontiersin.orgscience.gov

N-Alkylation involves the introduction of an alkyl group onto the amino nitrogen. N-methylated amino acids are of particular interest in peptidomimetics as they can enhance stability against enzymatic degradation and improve pharmacological properties. nih.gov Common methods for N-alkylation include:

Reductive Amination: Reaction of the amino acid (with the carboxyl group often protected as an ester) with an aldehyde or ketone in the presence of a reducing agent.

Direct Alkylation: Using an alkyl halide, typically after protecting the amino group with a sulfonamide (e.g., nosyl or tosyl group) to increase the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu

Catalytic Alkylation: Modern methods use catalysts, such as ruthenium or iron complexes, for the direct N-alkylation of unprotected amino acids with alcohols. nih.govrug.nl

| Modification | Reagent Class | Example Reagent | Resulting Structure |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-acetyl derivative |

| N-Acylation (Protection) | Dicarbonate (B1257347) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amino acid |

| N-Alkylation | Alkyl Halide | Methyl Iodide | N-methyl derivative |

| N-Alkylation | Aldehyde/Reducing Agent | Formaldehyde/NaBH₃CN | N-methyl derivative |

Amide Bond Formation with Varied Carboxylic Acids

The primary role of the α-amino group is to act as a nucleophile in amide bond (peptide bond) formation. This reaction connects this compound to other amino acids or carboxylic acids. The reaction requires the activation of the carboxylic acid component, which can be achieved using a variety of coupling reagents. orgoreview.commasterorganicchemistry.com

The presence of the β-methyl group can introduce steric hindrance, potentially slowing down the coupling reaction and increasing the risk of racemization. nih.govresearchgate.net Therefore, the choice of coupling reagent is critical.

Common Coupling Reagents and Methods:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often with additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) to suppress side reactions and reduce racemization. orgoreview.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient for coupling sterically hindered amino acids. researchgate.net

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings, ensuring high yields and minimal loss of stereochemical integrity. researchgate.net

The general procedure involves reacting the N-protected this compound (as the amine component) with a C-protected carboxylic acid (the acid component) in the presence of the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

Modifications at the Carboxylic Acid Group

The carboxylic acid moiety can be derivatized to alter the molecule's polarity, reactivity, and biological function. These modifications typically require the α-amino group to be protected.

Esterification: The carboxylic acid can be converted into an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. Esters are often used as protecting groups for the carboxyl function during reactions at the amino group or side chain. They can also serve as prodrugs to enhance bioavailability.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, forming (2S,3R)-2-amino-3-phenylbutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. libretexts.org The resulting amino alcohol is a valuable chiral synthon for various pharmacologically active molecules. A combination of sodium borohydride (B1222165) and iodine can also be used as an effective alternative for reducing amino acids. reddit.com

Amide Formation: The carboxylic acid can be activated with coupling reagents (as described in 3.2.2) and reacted with a primary or secondary amine to form an amide. This allows for the attachment of various molecular fragments to the C-terminus of the amino acid, creating peptidomimetics or conjugates with other molecules. researchgate.netacs.org

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for chemical modification through esterification and amidation. These reactions are fundamental in peptide synthesis and the creation of prodrugs or analogs with modified solubility and reactivity.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the C-terminus during peptide synthesis or to enhance the lipophilicity of the molecule. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. For more sensitive substrates or milder conditions, methods involving activating agents are preferred. A notable example of derivatization for this class of compounds is the preparation of the methyl ester, often in conjunction with N-protection, such as with a benzyloxycarbonyl (Cbz) group. This approach was utilized in the preparative purification of all four isomers of beta-methylphenylalanine, where the Cbz-protected methyl ester derivatives were successfully separated using chromatographic techniques. tandfonline.com

Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine is a cornerstone of peptide chemistry. For this compound, this requires the activation of the carboxyl group, especially when coupling with less reactive amines. The amino group of the parent molecule must first be protected to prevent self-polymerization. Common N-protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are typically installed before proceeding with the coupling reaction. A wide array of coupling reagents has been developed for efficient amide bond formation, minimizing side reactions and racemization. nih.gov The choice of reagent depends on the specific substrates and desired reaction conditions.

Below is a table of common coupling reagents used for the amidation of N-protected amino acids.

| Coupling Reagent Category | Specific Reagents |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP |

| Uronium/Guanidinium Salts | HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU |

| Imidazolium-based | CDI (1,1'-Carbonyldiimidazole) |

| Boron-based | B(OCH₂CF₃)₃ |

These reagents facilitate the reaction by forming a highly reactive intermediate, such as an active ester or a symmetrical anhydride, which is then readily attacked by the amine nucleophile to form the desired amide. nih.govchemicalbook.com

Reduction to Alcohols and Subsequent Transformations

Reduction of the carboxylic acid functional group in this compound or its ester derivatives provides access to the corresponding chiral amino alcohol, (2S,3R)-2-amino-3-phenylbutan-1-ol. mdpi.com These amino alcohols are valuable chiral building blocks for the synthesis of ligands, catalysts, and various biologically active molecules.

The reduction typically requires potent reducing agents, as carboxylic acids are relatively resistant to reduction. The choice of reducing agent and reaction conditions is crucial to avoid side reactions and preserve the stereochemistry at the chiral centers. Common methods involve the use of lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. A more convenient and milder approach involves a two-step, one-pot procedure where the N-protected amino acid is first activated and then reduced. For instance, activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolide, followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄), has been shown to be an effective method for converting N-protected α-amino acids to their corresponding alcohols with high yields and no loss of stereochemical integrity. researchgate.net

The resulting amino alcohol, (2S,3R)-2-amino-3-phenylbutan-1-ol, possesses two key functional groups, the amino and hydroxyl groups, which can be further manipulated. Subsequent transformations could include O-alkylation or O-acylation of the hydroxyl group, N-alkylation or N-acylation of the amino group, or oxidation of the primary alcohol to an aldehyde or carboxylic acid, opening pathways to a diverse range of derivatives.

The table below lists common reducing agents for the conversion of N-protected amino acids to amino alcohols.

| Reducing Agent / Method | Typical Substrate | Notes |

| Lithium aluminum hydride (LiAlH₄) | N-protected acid/ester | Highly reactive, non-selective, requires anhydrous conditions. |

| Borane (BH₃•THF or BH₃•SMe₂) | N-protected acid | More selective for carboxylic acids than esters. |

| Sodium borohydride (NaBH₄) | Activated acid (e.g., mixed anhydride, imidazolide) | Milder, more selective, can be used in aqueous/alcoholic media. researchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | N-protected ester/activated acid | Can allow for reduction to the aldehyde under controlled conditions. researchgate.net |

Synthesis of Peptidomimetic Scaffolds Incorporating this compound

The incorporation of unnatural amino acids like this compound into peptide sequences is a key strategy in the design of peptidomimetics. researchgate.net These modified peptides often exhibit enhanced resistance to proteolytic degradation, improved pharmacokinetic profiles, and constrained conformations that can lead to higher receptor affinity and selectivity. nih.gov The additional methyl group on the β-carbon of this amino acid, compared to phenylalanine, introduces significant steric hindrance that influences the local backbone conformation.

The threo-diastereomer of β-methylphenylalanine has been successfully incorporated into opioid peptide analogs using solid-phase peptide synthesis (SPPS). In this approach, the N-protected amino acid is sequentially coupled to a growing peptide chain anchored to a solid resin support. Standard coupling reagents used in peptide synthesis, such as HBTU or TBTU, can be employed to facilitate the formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide.

A study focused on developing potent and selective opioid receptor ligands synthesized a series of tetrapeptides where a native phenylalanine or tyrosine residue was replaced with different stereoisomers of β-methylphenylalanine. This substitution allows for probing the specific conformational requirements of the receptor's binding pocket. The successful synthesis of these analogs demonstrates the compatibility of this compound (as part of the threo-racemate) with established SPPS protocols.

The table below details some of the peptidomimetic sequences that have been synthesized incorporating a threo-β-methylphenylalanine (β-MePhe) residue.

| Parent Peptide Class | Synthesized Peptidomimetic Sequence | Position of β-MePhe |

| Opioid Peptide | H-Tyr-Tic-β-MePhe -Phe-NH₂ | 3 |

| Opioid Peptide | H-Tyr-Tic-Phe-β-MePhe -NH₂ | 4 |

| Opioid Peptide | H-β-MeTyr -Tic-Phe-Phe-NH₂ | 1 (as β-MeTyr) |

Tic refers to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. β-MeTyr is β-methyltyrosine.

The ability to incorporate this compound into peptide backbones provides a powerful tool for medicinal chemists to fine-tune the structural and biological properties of therapeutic peptides.

Conformational Analysis and Structural Characterization of 2s,3r 2 Amino 3 Phenylbutanoic Acid

Computational Conformational Studies

Molecular Mechanics and Dynamics Simulations

No specific studies utilizing molecular mechanics or dynamics simulations to investigate the conformational landscape of (2S,3R)-2-amino-3-phenylbutanoic acid have been identified. Such studies would be instrumental in understanding the molecule's flexibility and the relative energies of its different spatial arrangements.

Quantum Chemical Calculations of Preferred Conformations

Similarly, a search for quantum chemical calculations, such as Density Functional Theory (DFT), aimed at determining the preferred conformations of this compound in the gas phase or in solution, did not yield any specific results.

Spectroscopic Investigations of Conformation (excluding basic identification)

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment and Conformational Preferences

There is no available literature detailing the use of advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Residual Dipolar Couplings (RDCs), to elucidate the stereochemistry and conformational preferences of this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

While VCD and ECD are powerful techniques for studying the stereochemistry of chiral molecules, no specific VCD or ECD spectra or their theoretical calculations for this compound have been reported in the scientific literature.

X-ray Crystallography of this compound and its Derivatives

A definitive understanding of the solid-state conformation of this compound would be provided by X-ray crystallography. However, no crystal structure for this compound or its derivatives is currently available in crystallographic databases.

Incorporation of 2s,3r 2 Amino 3 Phenylbutanoic Acid into Peptides and Peptide Conjugates

Methodologies for Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides containing (2S,3R)-2-amino-3-phenylbutanoic acid. The process involves covalently attaching the C-terminal amino acid to an insoluble resin support and sequentially adding subsequent amino acids. peptide.com The use of protecting groups for the α-amino group (commonly Fmoc or Boc) and any reactive side chains is crucial to prevent unwanted side reactions. peptide.comlsu.edu

The general cycle of SPPS, which is applicable to the incorporation of this compound, involves:

Deprotection: Removal of the Nα-protecting group (e.g., piperidine (B6355638) for Fmoc) to expose a free amine.

Activation and Coupling: Activation of the carboxyl group of the incoming amino acid using a coupling reagent, followed by the formation of a peptide bond with the resin-bound N-terminal amine.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. peptide.com

The incorporation of β-substituted amino acids like this compound presents unique challenges to coupling efficiency due to steric hindrance. The presence of the β-methyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete or slower coupling reactions. researchgate.netresearchgate.net

Coupling Efficiency: To ensure complete acylation, especially after coupling a sterically hindered residue, monitoring the reaction is critical. Methods like the ninhydrin (B49086) test can be employed to detect any remaining free amines. researchgate.net If incomplete coupling is detected, a second coupling (double coupling) is often performed to drive the reaction to completion and avoid the formation of deletion sequences. researchgate.net The choice of coupling reagent is also paramount. More potent activating reagents are often required for sterically demanding couplings.

Racemization: Racemization, or epimerization, is a significant concern during peptide synthesis, particularly during the activation step. peptide.commdpi.com The activation of the α-carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity. mdpi.com For this compound, racemization at the α-carbon would lead to the formation of its diastereomer.

Studies have shown that the extent of racemization is influenced by several factors:

Coupling Reagent: Certain coupling reagents are more prone to causing racemization than others. nih.gov The addition of additives like Hydroxybenzotriazole (HOBt) or its derivatives can suppress this side reaction. peptide.com

Base: The type and concentration of the base used can significantly impact the rate of racemization.

Amino Acid Structure: Amino acids with bulky side chains or specific electronic properties can be more susceptible to racemization. peptide.com

Research indicates that racemization rates can be kept low (e.g., 0.4% or less per cycle) with optimized protocols. nih.gov A multicenter study concluded that while racemization is not a widespread severe issue, it can occur at unacceptably high levels if synthesis conditions are not carefully controlled. researchgate.net

| Factor | Impact on Coupling Efficiency | Impact on Racemization | Mitigation Strategy |

|---|---|---|---|

| Steric Hindrance (e.g., β-methyl group) | Decreases efficiency, may lead to incomplete coupling | Indirect; may require stronger/harsher conditions that increase racemization risk | Use of potent coupling reagents, double coupling, higher temperatures researchgate.netresearchgate.net |

| Coupling Reagent | Varies; potent reagents like HATU, HCTU improve efficiency | High; some reagents are more prone to causing racemization | Use of additives (e.g., HOBt, Oxyma), selection of low-racemization reagents (e.g., DEPBT) peptide.compeptide.comnih.gov |

| Reaction Time | Longer times can increase completion | Prolonged activation can increase racemization | Optimize coupling time based on monitoring (e.g., ninhydrin test) researchgate.net |

| Base | Necessary for activating some coupling reagents | Excess or strong bases can significantly increase racemization | Use of non-nucleophilic bases (e.g., DIEA) in stoichiometric amounts |

The steric bulk of the β-methylphenylalanine side chain necessitates specific strategies to achieve efficient peptide bond formation. Without these measures, the synthesis can result in low yields and truncated or deletion peptide sequences.

Key strategies include:

Potent Coupling Reagents: Utilizing highly reactive uronium/aminium- or phosphonium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can overcome the activation energy barrier for coupling sterically hindered amino acids. researchgate.net

Optimized Reaction Conditions: Increasing the coupling time or performing the reaction at an elevated temperature can help drive the reaction to completion. However, this must be balanced against the increased risk of side reactions like racemization. peptide.com

Double Coupling: As mentioned previously, repeating the coupling step with fresh reagents is a common and effective method to ensure that all free amines have reacted, which is particularly useful after incorporating a bulky residue. researchgate.net

Benzotriazole Activation: The use of N-(α-aminoacyl)benzotriazoles has been reported as an effective method for coupling hindered amino acids with high yields and complete retention of chirality. nih.govfigshare.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable, and sometimes advantageous, method for preparing peptides containing this compound, especially for large-scale synthesis or for specific peptide segments. libretexts.org

In this approach, protected amino acids are coupled sequentially in a suitable solvent. nih.gov The key challenge is the purification of the product after each step, which is typically achieved by extraction, precipitation, or chromatography. nih.gov

The fundamental steps involve:

Protection: The N-terminus of one amino acid (or peptide) and the C-terminus of the other are protected to ensure specific bond formation. libretexts.org

Coupling: The two components are coupled in solution using a standard coupling reagent (e.g., DCC, EDC).

Purification: The resulting dipeptide is isolated and purified.

Deprotection: One of the protecting groups is selectively removed to allow for the next coupling step.

A notable development is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography by using a protecting group that facilitates purification by simple washing and extraction, making the process more efficient and scalable. nih.gov

Impact of this compound on Peptide Secondary Structure

The introduction of a β-methyl group on the phenylalanine side chain imposes significant conformational constraints on the peptide backbone. This steric hindrance limits the accessible range of the phi (Φ) and psi (Ψ) dihedral angles, thereby influencing the local and global secondary structure of the peptide. researchgate.net

The propensity of a peptide to form an α-helix is dependent on the intrinsic helical propensities of its constituent amino acids. scispace.com The rigid structure of this compound can either stabilize or destabilize helical conformations.

Disruption: The steric bulk of the β-methyl group can clash with the preceding residue in the sequence, making it difficult to adopt the canonical Φ and Ψ angles required for a stable α-helix (typically Φ ≈ -58°, Ψ ≈ -47°). msu.edu This can introduce a "kink" or disrupt the helical structure altogether.

Induction of Alternative Helices: While potentially disruptive to α-helices, the conformational constraints can favor other helical structures, such as the 3₁₀-helix, which has a tighter turn. researchgate.net The specific stereochemistry (2S,3R) will dictate the preferred backbone torsion angles, which in turn determines the type of secondary structure that is favored.

The conformational constraints imposed by this compound can be leveraged to promote the formation of well-defined β-turns and β-sheets.

β-Turn Induction: β-turns are crucial elements in protein folding and are often found in the loop regions connecting strands of β-sheets. nih.gov Certain non-proteinogenic amino acids are known to be potent inducers of β-turns. By restricting the backbone to a specific conformation, this compound can act as a template, pre-organizing the peptide chain into a turn structure. This is particularly effective when the amino acid is placed at the i+1 or i+2 position of a four-residue turn.

β-Sheet Formation: The incorporation of this amino acid can stabilize β-sheet structures. researchgate.net In a β-sheet, the side chains of adjacent residues point to opposite faces of the sheet. The defined orientation of the phenyl and methyl groups in this compound can promote specific side-chain interactions that favor the extended conformation characteristic of a β-strand. Computational and experimental studies on related β-methylated amino acids suggest they can increase the propensity for β-strand formation. nih.govresearchgate.net

| Secondary Structure | Potential Impact | Underlying Mechanism |

|---|---|---|

| α-Helix | Generally disruptive | Steric hindrance from the β-methyl group prevents the adoption of ideal helical Φ/Ψ angles. msu.edu |

| 3₁₀-Helix | Potentially stabilizing | The constrained backbone angles may be more compatible with the tighter turn of a 3₁₀-helix compared to an α-helix. researchgate.net |

| β-Turn | Strongly inductive | Restricted dihedral angles can pre-organize the peptide backbone into a turn conformation, acting as a template. nih.gov |

| β-Sheet | Stabilizing | The extended conformation required for a β-strand may be favored due to the steric constraints imposed by the side chain. nih.govresearchgate.net |

Effects on Peptide Stability and Proteolytic Resistance

The introduction of this compound into a peptide sequence is anticipated to significantly enhance its stability and resistance to enzymatic degradation. This heightened resilience stems from the fundamental structural differences between peptides containing β-amino acids and natural α-peptides.

Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely evolved to recognize and bind to the specific backbone conformation of L-α-amino acid sequences. youtube.com The presence of a β-amino acid, such as this compound, introduces an additional carbon atom into the peptide backbone, thereby altering the typical spacing and geometry of the peptide bonds. This modification disrupts the canonical three-dimensional structure that proteases recognize, rendering the peptide a poor substrate for these enzymes. nih.govacs.org

Studies on peptides incorporating β-amino acids have consistently demonstrated a marked increase in resistance to proteolysis. nih.govbiorxiv.org For instance, the replacement of α-amino acids with their β-counterparts in T cell determinants resulted in analogues with superior protease stability. nih.gov While direct enzymatic degradation studies on peptides containing specifically the (2S,3R) isomer of β-methylphenylalanine are not extensively documented in the reviewed literature, the general principle of β-amino acid-induced proteolytic resistance is a well-established concept in medicinal chemistry. acs.orgresearchgate.net The altered backbone conformation is a key factor in shielding the peptide from enzymatic attack. nih.gov

The table below summarizes the expected impact of incorporating this compound on peptide stability, based on the established properties of β-amino acids.

| Property | Effect of this compound Incorporation | Rationale |

| Proteolytic Resistance | Significantly Increased | Altered peptide backbone conformation hinders recognition and binding by proteases. nih.govacs.org |

| In Vivo Half-Life | Potentially Extended | Reduced susceptibility to degradation by endogenous proteases can lead to a longer circulation time. nih.gov |

| Conformational Stability | Altered | The β-amino acid residue can induce specific local secondary structures, such as helices and turns, influencing the overall peptide conformation. researchgate.net |

It is important to note that while proteolytic resistance is generally enhanced, the specific impact on the peptide's biological activity will depend on the position of the substitution and the conformational requirements for receptor binding. Research on deltorphin (B1670231) and dermenkephalin analogues containing the four stereoisomers of β-methylphenylalanine, including the (2S,3R) isomer, has shown that such substitutions can significantly modulate potency and receptor selectivity. nih.gov

Site-Specific Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a powerful technology that enables the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. frontiersin.orgnih.gov This methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's endogenous translational machinery. cam.ac.uk The engineered tRNA recognizes a reassigned codon, typically a stop codon like UAG (amber), allowing for the precise insertion of the UAA at a desired position within the protein's sequence. addgene.org

This technology has been successfully applied in various host organisms, including E. coli, yeast, and mammalian cells, to incorporate a wide array of UAAs with diverse functionalities. nih.gov The ability to introduce UAAs into proteins in mammalian cells opens up avenues for studying protein function in a native context and for engineering therapeutic proteins with enhanced properties. nih.gov

The ribosomal incorporation of β-amino acids, however, presents a greater challenge compared to α-amino acids. The natural ribosome has evolved to efficiently catalyze peptide bond formation between α-amino acids, and the altered structure of β-aminoacyl-tRNAs makes them poor substrates for the ribosomal peptidyl transferase center. nih.gov Consequently, the efficiency of incorporating β-amino acids is often low. rsc.org

Despite these challenges, progress has been made in the ribosomal synthesis of peptides containing β-amino acids. nih.gov Strategies to improve incorporation efficiency include the use of engineered ribosomes and the optimization of translation factors. rsc.orgnih.gov Studies have demonstrated the ribosomal incorporation of various β-amino acids, including cyclic β-amino acids, and even consecutive stretches of β-amino acids have been achieved in vitro. rsc.orgnih.govchemistryworld.com

As of the current literature reviewed, there are no specific reports detailing the site-specific incorporation of this compound into proteins using genetic code expansion. The successful application of this technique for this particular UAA would likely require the development of a specific and efficient orthogonal synthetase/tRNA pair capable of recognizing this sterically demanding β-amino acid and facilitating its transfer to the growing polypeptide chain.

The table below outlines the general applicability and challenges of genetic code expansion for the incorporation of this compound.

| Aspect | Applicability to this compound | Key Considerations |

| General Feasibility | Theoretically Possible | Requires the development of a dedicated orthogonal aminoacyl-tRNA synthetase/tRNA pair. cam.ac.uk |

| Efficiency of Incorporation | Expected to be Lower than α-amino acids | The ribosome's natural preference for α-amino acids presents a significant hurdle. nih.gov |

| Stereochemical Fidelity | Crucial | The synthetase must be highly specific for the (2S,3R) isomer to ensure the homogeneity of the resulting protein. |

| Host System | Potentially applicable in E. coli, yeast, and mammalian cells | The choice of host would depend on the specific research or therapeutic goal. cam.ac.uknih.gov |

Applications of 2s,3r 2 Amino 3 Phenylbutanoic Acid in Chemical Biology Research

Probing Ligand-Protein Interactions through Structural Mimicry

There is a lack of specific studies detailing the use of (2S,3R)-2-amino-3-phenylbutanoic acid as a tool for probing ligand-protein interactions through structural mimicry. As a non-proteinogenic amino acid, its rigid structure, conferred by the phenyl group, could theoretically be incorporated into peptide analogues to study the steric and hydrophobic requirements within a protein's binding pocket. However, specific examples and detailed research findings of such applications are not documented in the current body of scientific literature.

Design and Synthesis of Enzyme Inhibitors and Modulators (focusing on molecular mechanisms)

While the broader class of β-amino acids and their derivatives are crucial in the design of enzyme inhibitors, particularly protease inhibitors, specific research on this compound for this purpose is not found. The molecular mechanisms of enzyme inhibition by compounds containing this specific scaffold have not been a subject of detailed investigation in available research.

Elucidation of Biological Pathways and Receptor-Ligand Recognition Mechanisms

The use of this compound to elucidate biological pathways or to understand receptor-ligand recognition mechanisms is not described in the accessible scientific literature. Its potential as a synthetic building block for more complex molecules used in such studies is plausible, but direct research applications of the compound itself are not reported.

Development of Molecular Probes for Biological Systems

There are no specific reports on the development of molecular probes for biological systems that utilize this compound as a core component. The synthesis of fluorescently labeled or otherwise tagged versions of this compound for use as molecular probes has not been a documented area of research.

Theoretical and Computational Chemistry Studies of 2s,3r 2 Amino 3 Phenylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (2S,3R)-2-amino-3-phenylbutanoic acid. These calculations provide detailed information on molecular orbitals, charge distribution, and reactivity indices.

For analogous compounds such as phenylalanine and its derivatives, DFT studies have been instrumental in understanding their fundamental properties. For instance, calculations on melphalan, a phenylalanine derivative, using the B3LYP/def2-TZVPD level of theory have been used to determine electronic properties in its ground state and ionized forms. Such studies typically reveal that the highest occupied molecular orbital (HOMO) is localized on the phenyl ring, indicating its susceptibility to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is often distributed across the carboxylic acid group, suggesting it as a site for nucleophilic attack or electron acceptance.

The introduction of a methyl group at the beta-position, as in this compound, is expected to influence the electronic properties through inductive effects. This additional methyl group would likely lead to a slight increase in the HOMO energy, potentially making the molecule more susceptible to oxidation compared to phenylalanine.

Global reactivity descriptors, which can be calculated from the energies of the HOMO and LUMO, provide further insights into the molecule's reactivity.

Table 1: Representative Calculated Global Reactivity Parameters for Amino Acid Analogs

| Parameter | Description | Typical Calculated Values for Phenylalanine Analogs (in eV) |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron. | ~8.5 - 9.5 |

| Electron Affinity (EA) | The energy released when an electron is added. | ~0.5 - 1.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | ~3.5 - 4.5 |

| Electronegativity (χ) | The power to attract electrons. | ~4.5 - 5.5 |

Note: These are representative values and can vary based on the specific derivative and computational method.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interaction of small molecules with biological macromolecules, such as enzymes and receptors. For this compound, these methods can predict its binding affinity and mode of interaction with various biological targets.

Studies on phenylalanine derivatives have successfully employed these techniques to understand their biological activities. For example, molecular docking studies on novel phenylalanine derivatives as mushroom tyrosinase inhibitors revealed that these compounds could competitively bind to the active site of the enzyme. Similarly, 3D-QSAR and molecular docking studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors have provided insights into their binding mechanisms.

For this compound, docking simulations would likely show that the amino acid backbone forms key hydrogen bonds with receptor residues, while the phenyl group engages in hydrophobic or π-π stacking interactions. The specific stereochemistry of the (2S,3R) isomer would dictate a unique binding orientation and set of interactions compared to other diastereomers.

Molecular dynamics simulations can further refine the static picture provided by docking. An MD simulation of a phenylalanine derivative complexed with a target protein can reveal the stability of the interaction, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. For instance, MD simulations have been used to study the behavior of diphenylalanine dipeptides in graphene-based nanocomposite systems.

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Active Site

| Functional Group | Potential Interaction Type | Interacting Residue Examples |

|---|---|---|

| Carboxylate | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Serine |

| Ammonium (B1175870) | Hydrogen Bonding, Salt Bridge | Aspartate, Glutamate |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine (B10760876) |

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of molecules like this compound and for interpreting experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. For amino acid derivatives, ¹³C NMR chemical shifts of carbonyl carbons have been shown to correlate with solvent polarities, indicating the influence of intermolecular and intramolecular hydrogen bonding. The diastereomeric nature of this compound would result in a unique set of predicted chemical shifts for the chiral centers and the β-methyl group, which would be distinct from its other diastereomers. This difference in chemical shifts is a key feature used in the experimental characterization of diastereomers.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. Quantum chemical calculations can predict these frequencies, which can then be compared with experimental IR spectra to confirm the molecular structure. DFT calculations have been successfully used to predict the IR spectra of amino acid derivatives, aiding in the assignment of vibrational bands. For this compound, characteristic vibrational frequencies would be expected for the N-H and O-H stretching of the amino and carboxyl groups, respectively, as well as vibrations associated with the phenyl ring and the aliphatic backbone.

Table 3: Predicted Spectroscopic Data Ranges for Phenylalanine Analogs

| Spectroscopic Technique | Parameter | Predicted Range |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - α-proton | 3.5 - 4.5 |

| ¹H NMR | Chemical Shift (ppm) - β-proton | 2.8 - 3.5 |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl carbon | 170 - 180 |

| ¹³C NMR | Chemical Shift (ppm) - α-carbon | 50 - 60 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3000 - 3300 |

Note: These are general ranges and the precise values for this compound would depend on the specific computational method and solvent conditions.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in modern SAR studies.

For derivatives of phenylalanine and related phenylalkanoic acids, QSAR studies have been employed to identify key structural features responsible for their biological effects. For example, 3D-QSAR studies on phenylalanine series compounds as TPH1 inhibitors have helped to elucidate the essential structural requirements for their inhibitory activity. Similarly, QSAR analyses of aryl-substituted alanine (B10760859) analogs have been used to understand their antigelling activity.

In the context of this compound, a hypothetical SAR study would involve synthesizing and testing a series of analogs with modifications at various positions, such as the phenyl ring, the amino group, the carboxylic acid, and the methyl group. The resulting data could then be used to build a QSAR model.

The contour maps generated from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) in a 3D-QSAR study would highlight regions where steric bulk, electrostatic interactions, hydrophobicity, and hydrogen bonding capabilities enhance or diminish biological activity. For instance, such a study might reveal that bulky substituents on the phenyl ring are detrimental to activity, while electron-withdrawing groups at a specific position enhance it. The specific stereochemistry of the (2S,3R) isomer would be a critical parameter in such a model, as different diastereomers often exhibit significantly different biological activities.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Melphalan |

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthetic Pathways

The synthesis of β-amino acids, particularly with specific stereochemistry like the (2S,3R) configuration, remains a challenge in drug discovery. nih.gov While common strategies include conjugate additions, Mannich-type reactions, and homologations of α-amino acids, these often require pre-functionalized materials and multiple steps. illinois.edu Future research is focused on developing more direct, efficient, and highly stereoselective synthetic routes.

Key areas of advancement include:

Advanced Catalytic Systems: There is a strong push towards discovering novel transition metal catalysts and organocatalysts for asymmetric synthesis. rsc.orgnih.govresearchgate.net Methods such as the asymmetric 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters, catalyzed by rhodium complexes, have shown promise in yielding β-aryl-β-amino acid esters with excellent enantioselectivity. organic-chemistry.org Future work will likely involve creating catalysts that are more robust, require lower loadings, and are effective for a broader range of substrates.

Biocatalysis and Chemoenzymatic Methods: The use of enzymes as biocatalysts is a growing field, offering high stereoselectivity under mild conditions. tandfonline.com Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PAL), are being designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, a technology that could be adapted for β-amino acid targets. researcher.life Multi-enzyme, one-pot cascades are being developed to produce all possible stereoisomers of related compounds like phenylpropanolamines from simple starting materials, a strategy directly applicable to (2S,3R)-2-amino-3-phenylbutanoic acid. d-nb.info

Novel Reaction Methodologies: Modern synthetic strategies like C–H bond functionalization and palladium-catalyzed intermolecular aminocarbonylation of alkenes are emerging as powerful tools. illinois.eduacs.orgorganic-chemistry.org These methods allow for the synthesis of β-amino acid derivatives from simple, unactivated olefins, reducing the number of synthetic steps and improving atom economy. illinois.edu

| Synthetic Strategy | Catalyst/Enzyme Type | Potential Advantages |

| Asymmetric Conjugate Addition | Chiral Rhodium Complexes | High enantioselectivity, good yields |

| Biocatalytic Amination | Phenylalanine Ammonia Lyases (PAL), Transaminases | Excellent stereoselectivity, mild conditions, green chemistry |

| Aminocarbonylation | Palladium Catalysts | Use of simple alkene starting materials, high atom economy |

| C-H Functionalization | Transition Metal Catalysts | Direct modification of unactivated bonds, novel disconnections |

Expansion of Derivatization Strategies for Enhanced Functionality

The core structure of this compound serves as a versatile scaffold that can be modified to create derivatives with tailored properties. Expanding these derivatization strategies is crucial for developing new bioactive molecules, probes, and materials.

Future research will likely focus on:

Side-Chain and Backbone Modification: Introducing diverse functional groups onto the phenyl ring or at the α- and β-positions of the amino acid backbone is a key area. acs.org For instance, the synthesis of β-thiolated phenylalanine derivatives enables their use in native chemical ligation for protein synthesis. researchgate.net Ring-opening reactions of precursor molecules like 3-arylaziridine-2-carboxylic esters provide a pathway to various β-functionalized derivatives. researchgate.net

Orthogonal Protecting Groups: The development of novel protecting group strategies is essential for the selective modification of the amino and carboxyl groups, as well as any additional functionalities on the side chain. This allows for precise control during the synthesis of complex peptides or bioconjugates.

Application-Specific Derivatives: Future efforts will be directed towards creating derivatives for specific purposes. This includes the synthesis of fluorinated analogs for use as ¹⁹F NMR probes to study protein conformation and dynamics, or the creation of fluorescent derivatives for biological imaging applications. researcher.life

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of complex molecules. For this compound and peptides containing it, advanced modeling can predict structure, function, and synthetic accessibility.

Prospective computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations are increasingly used to explore the conformational dynamics of β-peptides. acs.org These simulations can predict how the incorporation of a β-amino acid influences peptide folding into stable secondary structures like helices and β-hairpins, and how these peptides interact with biological targets. nih.govnih.govbiorxiv.org

Quantum Mechanics (QM): QM calculations can elucidate reaction mechanisms for novel synthetic pathways, helping to optimize reaction conditions and predict the stereochemical outcome. This is vital for designing catalysts and reaction protocols for the stereoselective synthesis of the target compound.

Machine Learning (ML) and AI: The integration of ML with high-throughput computational screening is a powerful emerging strategy. arxiv.org ML models can be trained on simulation and experimental data to predict the biological activity or material properties of novel derivatives, allowing for the rapid in silico screening of vast virtual libraries before committing to chemical synthesis. arxiv.orgmdpi.com

| Computational Method | Application Area | Predicted Properties |

| Molecular Dynamics (MD) | Peptide Folding & Binding | Secondary structure, conformational stability, protein-peptide interactions |

| Quantum Mechanics (QM) | Synthetic Pathway Design | Reaction mechanisms, transition states, catalyst optimization |

| Machine Learning (ML) | High-Throughput Screening | Bioactivity, material properties (e.g., Young's modulus), synthetic feasibility |

Integration into Complex Bioconjugate Architectures

Incorporating unnatural amino acids like this compound into larger biomolecules creates bioconjugates with novel functions. This includes modified peptides, proteins, and antibody-drug conjugates with enhanced stability and therapeutic potential.

Future directions in this area involve:

Engineered Ribosomal Synthesis: A significant frontier is the engineering of the cell's translational machinery to efficiently incorporate β-amino acids into proteins. nih.gov While the natural ribosome has a strong bias against β-amino acids, research into engineered ribosomes and optimized tRNAs shows promise for the ribosomal synthesis of peptides containing consecutive β-amino acids. rsc.orgacs.org This could enable the in vivo or in vitro production of novel protein-based therapeutics and materials. rsc.org

Advanced Chemical Ligation: Techniques like native chemical ligation are being adapted for β-amino acids. The development of β-thiolated derivatives provides a chemical handle for ligating peptide fragments together, overcoming the limitations of finding suitable cysteine residues in a target sequence. researchgate.net

Novel Biomaterials: The unique folding properties of β-peptides make them excellent building blocks for self-assembling biomaterials. nih.gov Future research will explore the integration of this compound into hydrogels, nanofibers, and other nanomaterials for applications in tissue engineering, drug delivery, and diagnostics.

Exploration of Unconventional Biological Roles (non-therapeutic)

Beyond direct therapeutic applications, the unique structural and chemical properties of this compound and its derivatives can be exploited in a variety of biochemical and industrial contexts.